molecular formula C15H20ClN3O2 B15139691 E3 ubiquitin ligase binder-1

E3 ubiquitin ligase binder-1

Cat. No.: B15139691
M. Wt: 309.79 g/mol
InChI Key: LMDRQYPOPFBGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ubiquitin ligase binder-1 is a compound that plays a crucial role in the ubiquitination process, which is a post-translational modification where ubiquitin proteins are attached to substrate proteins. This process is essential for regulating protein degradation, cellular signaling, and various other cellular processes. This compound specifically interacts with E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ubiquitin ligase binder-1 typically involves a series of organic reactions, including condensation, alkylation, and cyclization. The specific synthetic route can vary depending on the desired structural features of the binder. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

E3 ubiquitin ligase binder-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the binder. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .

Scientific Research Applications

E3 ubiquitin ligase binder-1 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ubiquitin ligase binder-1 exerts its effects by specifically binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates. This binding induces a conformational change in the E3 ligase, enhancing its catalytic activity and promoting the ubiquitination of the substrate protein. The ubiquitinated substrate is then recognized by the proteasome, leading to its degradation .

Comparison with Similar Compounds

E3 ubiquitin ligase binder-1 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and the ability to modulate the activity of E3 ubiquitin ligases, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H

InChI Key

LMDRQYPOPFBGMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O.Cl

Origin of Product

United States

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